molecular formula C24H20BrN5OS2 B11975884 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide CAS No. 303103-51-7

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11975884
CAS No.: 303103-51-7
M. Wt: 538.5 g/mol
InChI Key: KMQHOXWGNITCRH-CVKSISIWSA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties

Preparation Methods

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves several steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the bromophenyl group. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer and antioxidant activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .

Properties

CAS No.

303103-51-7

Molecular Formula

C24H20BrN5OS2

Molecular Weight

538.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20BrN5OS2/c1-32-21-13-7-17(8-14-21)15-26-27-22(31)16-33-24-29-28-23(18-9-11-19(25)12-10-18)30(24)20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

KMQHOXWGNITCRH-CVKSISIWSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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